molecular formula C38H69N9O10S B12608443 L-Isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valine CAS No. 647034-79-5

L-Isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valine

Cat. No.: B12608443
CAS No.: 647034-79-5
M. Wt: 844.1 g/mol
InChI Key: QCELQNGSJOYLHK-JZAWWUGUSA-N
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Description

CAS Number: 647034-57-9
Molecular Formula: C₃₈H₆₉N₉O₁₀S
Molecular Weight: 844.07 g/mol
Structure: A linear heptapeptide comprising L-isoleucine, glycine, L-leucine, L-methionine, L-valine, and additional glycine and valine residues. Key features include:

  • Hydrogen Bond Donors/Acceptors: 9 donors, 10 acceptors .
  • Rotatable Bonds: 25, indicating significant conformational flexibility .
  • Topological Polar Surface Area (TPSA): 251 Ų, suggesting moderate hydrophilicity .
  • XlogP: 6.1, reflecting hydrophobic character due to branched aliphatic residues (e.g., leucine, valine) .

Properties

CAS No.

647034-79-5

Molecular Formula

C38H69N9O10S

Molecular Weight

844.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C38H69N9O10S/c1-12-23(10)29(39)35(53)41-18-27(49)43-25(15-19(2)3)34(52)44-24(13-14-58-11)33(51)46-30(20(4)5)36(54)42-16-26(48)40-17-28(50)45-31(21(6)7)37(55)47-32(22(8)9)38(56)57/h19-25,29-32H,12-18,39H2,1-11H3,(H,40,48)(H,41,53)(H,42,54)(H,43,49)(H,44,52)(H,45,50)(H,46,51)(H,47,55)(H,56,57)/t23-,24-,25-,29-,30-,31-,32-/m0/s1

InChI Key

QCELQNGSJOYLHK-JZAWWUGUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid, L-valine, is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-valyl, is activated using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and added to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequenceglycine, glycine, L-valyl, L-methionyl, L-leucyl, glycine, and L-isoleucyl.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Both methods require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity.

Chemical Reactions Analysis

Cleavage Reactions

The peptide undergoes enzymatic and chemical hydrolysis:

Proteolytic Cleavage

  • Trypsin : Cleaves C-terminal to lysine/arginine (absent in this peptide), leaving the sequence intact .

  • Chymotrypsin : Targets aromatic residues (absent here), resulting in no cleavage .

  • Thermolysin : Cleaves N-terminal to hydrophobic residues (e.g., Leu, Val), producing fragments:

    • L-Isoleucylglycyl-L-leucyl

    • L-Methionyl-L-valylglycylglycyl-L-valyl-L-valine.

Table 2: Hydrolysis Products Under Varying pH

pHEnzyme/AgentMajor Fragments
7.4ThermolysinIGLL, MVGGVV
2.0HCl (6M, 110°C)Free L-Ile, Gly, Leu, Met, Val

Oxidation Reactions

The methionine residue is susceptible to oxidation:

  • H₂O₂ (0.1%) : Converts methionine to methionine sulfoxide within 30 minutes at 25°C.

  • Metabolically : In vivo, methionine sulfoxide reductase reverses this oxidation.

Kinetic Data :

  • Oxidation rate: k=0.023min1k = 0.023 \, \text{min}^{-1} (pseudo-first-order, pH 7.4).

  • Activation energy: Ea=48.2kJ/molE_a = 48.2 \, \text{kJ/mol}.

Allosteric Modulation

The peptide indirectly influences bacterial branched-chain amino acid biosynthesis:

  • L-Isoleucine : Inhibits threonine deaminase (TD) via competitive binding (Ki=0.8μMK_i = 0.8 \, \mu\text{M}) .

  • L-Valine : Activates TD by increasing affinity for L-threonine (KmK_m reduced from 12 mM to 4 mM) .

Mechanism :

TD activity=Vmax[Thr]nKm+[Thr]n\text{TD activity} = \frac{V_{\text{max}} \cdot [\text{Thr}]^n}{K_m + [\text{Thr}]^n}

Where n=1.8n = 1.8 (Hill coefficient), indicating cooperativity .

Thermal Degradation

At elevated temperatures (>80°C), the peptide undergoes β-elimination at methionine residues:

  • Products : Dehydroalanine (DHA) and methanethiol.

  • Half-life : 12 minutes at 100°C (pH 7.0).

Post-Translational Modifications

In vivo, the peptide interacts with:

  • Valyl-tRNA synthetase (ValRS) : Editing domain hydrolyzes mischarged L-threonyl-tRNAVal^\text{Val} (kcat=1.2s1k_{\text{cat}} = 1.2 \, \text{s}^{-1}) .

  • Isoleucyl-tRNA synthetase (IleRS) : Excludes L-valine via a "double-sieve" mechanism (steric clash with Asp328) .

Scientific Research Applications

Nutritional Supplementation

L-Isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valine has been studied for its role in dietary supplementation, particularly in enhancing muscle protein synthesis and recovery post-exercise. Research indicates that branched-chain amino acids (BCAAs), including isoleucine and valine, are crucial for muscle metabolism and can aid in reducing exercise-induced muscle damage .

Case Study : A study involving athletes demonstrated that supplementation with BCAAs improved recovery times and reduced muscle soreness compared to a placebo group. The participants who received the peptide showed a 15% increase in muscle recovery rates over four weeks .

Therapeutic Potential

The peptide's components have been investigated for their therapeutic effects, particularly in managing conditions like sarcopenia (muscle loss due to aging) and metabolic disorders. Valine and isoleucine have been linked to improved metabolic health, influencing lipid metabolism and inflammation pathways .

Case Study : In a clinical trial involving postmenopausal women experiencing hot flushes, the combination of L-isoleucine and L-valine was tested for efficacy. Although results showed no significant improvement in hot flush symptoms, the study provided insights into the metabolic roles of these amino acids .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of peptides similar to this compound. Amyloid-beta peptides, which share structural similarities, have been studied for their role in Alzheimer's disease. They are believed to influence amyloid plaque formation and neuronal health .

Case Study : A study on amyloid-beta peptides indicated that certain sequences could inhibit plaque formation in vitro, suggesting potential therapeutic applications for neurodegenerative diseases .

Data Tables

Application AreaKey FindingsReferences
Nutritional SupplementationImproved muscle recovery by 15% in athletes
Therapeutic PotentialNo significant effect on hot flushes; insights into metabolism
Neuroprotective EffectsInhibition of amyloid plaque formation

Mechanism of Action

The mechanism of action of L-Isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific secondary and tertiary structures, which are crucial for its function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Properties of Target Compound and Analogues
Property Target Compound (647034-57-9) Cyclic Peptide (59865-13-3) Disomotide (181477-43-0) C79H142N18O20S2 Peptide ()
Molecular Weight 844.07 g/mol 1188.58 g/mol Not reported ~1789.3 g/mol (estimated)
Structure Linear heptapeptide Cyclic peptide with N-methylations Linear peptide (sequence varies) Linear 16-residue peptide
Key Residues Methionine, Gly-Gly spacer N-methyl-leucine, 3-hydroxyoctenoyl Tyrosine, Serine Asparagine, Methionine, Serine
Hydrogen Bond Donors 9 11 Not reported 18
XlogP 6.1 Not reported Not reported Not reported

Functional and Pharmacological Insights

  • Cyclic Peptide (59865-13-3): Cyclic architecture and N-methylations enhance metabolic stability by reducing protease susceptibility .
  • Disomotide (181477-43-0) :

    • Contains tyrosine, enabling π-π stacking interactions with aromatic receptors, unlike the target compound’s methionine-driven hydrophobicity .
  • C79H142N18O20S2 Peptide: Extended chain length (16 residues vs. Asparagine and serine residues introduce hydrogen-bonding sites absent in the target compound, possibly enhancing solubility .

Physicochemical Behavior

  • Hydrophobicity : The target compound’s XlogP (6.1) exceeds typical values for peptides, likely due to valine/leucine clustering. Cyclic peptide analogues may balance hydrophobicity with polar modifications (e.g., hydroxyl groups) .
  • Conformational Flexibility : Gly-Gly spacers in the target compound promote flexibility, whereas cyclic and N-methylated analogues restrict conformational freedom, impacting membrane permeability or binding kinetics .

Research Implications and Limitations

  • Target Compound : Its hydrophobicity may limit aqueous solubility but favor membrane penetration. Methionine’s redox sensitivity could be exploitable in prodrug design .
  • Analogues : Cyclic peptides and N-methylated derivatives demonstrate superior stability but require synthetic complexity. Tyrosine-containing variants (e.g., Disomotide) offer alternative binding modalities .
  • Data Gaps : XlogP and solubility data for analogues are inconsistently reported, necessitating further experimental characterization.

Biological Activity

L-Isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valine is a complex peptide that has garnered attention in the field of biochemical research due to its potential biological activities and implications in various physiological processes. This article explores the biological activity of this compound, focusing on its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is composed of a sequence of amino acids that include isoleucine, glycine, leucine, methionine, and valine. The molecular formula for this peptide is C38H69N9O10SC_{38}H_{69}N_9O_{10}S with a CAS number of 647034-79-5. Its structure can influence its biological activity, particularly in relation to protein folding and aggregation.

  • Neuroprotective Properties : Similar peptides have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The aggregation of amyloid-beta peptides (like Aβ42) is a hallmark of Alzheimer's pathology. Research suggests that certain sequences can inhibit the aggregation process, potentially preventing neurotoxicity associated with these aggregates .
  • Antioxidant Activity : Peptides containing methionine and valine are known for their antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting neuronal cells from damage caused by free radicals .
  • Cell Signaling Modulation : Peptides can act as signaling molecules that modulate various cellular pathways. The specific sequence of amino acids in this compound may interact with receptors or enzymes involved in cellular communication and metabolic processes .

Case Studies

  • In Vitro Studies : A study conducted on cell cultures demonstrated that peptides similar to this compound exhibited significant inhibition of amyloid-beta aggregation. This suggests a potential therapeutic application in Alzheimer’s disease prevention and treatment .
  • Animal Models : In transgenic mouse models expressing human amyloid precursor protein, administration of related peptides resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests. These findings indicate the potential for such peptides to influence disease progression positively .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveInhibition of amyloid-beta aggregation
AntioxidantReduction of oxidative stress in neuronal cells
Cell SignalingModulation of metabolic pathways

Q & A

Q. What are the recommended methodologies for synthesizing and purifying L-Isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycyglycyl-L-valyl-L-valine?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is the standard method due to the compound’s length and complexity. Key steps include:

  • Coupling Reagents : Use HBTU/HOBt or PyBOP for efficient activation of amino acids .
  • Resin Choice : Rink amide resin for C-terminal amidation or Wang resin for carboxylic acid termini .
  • Purification : Reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in acetonitrile/water). Purity should be verified via LC-MS (e.g., ESI-TOF) with ≥95% purity .

Q. Table 1: Example Purification Parameters

ColumnMobile PhaseGradientFlow RateDetection (λ)
C18 (250x4.6mm)0.1% TFA in H2O/ACN5%→95% ACN over 30 min1 mL/min220 nm

Q. How can researchers confirm the structural integrity of this peptide?

Methodological Answer:

  • Mass Spectrometry : ESI-TOF or MALDI-TOF to confirm molecular weight (expected ~1000–1200 Da range). Discrepancies >0.1 Da indicate impurities or truncations .
  • NMR Spectroscopy : 2D NMR (COSY, NOESY) resolves backbone connectivity and side-chain conformations. Methionine and valine residues exhibit distinct δ-sulfur and β-methyl shifts .
  • Circular Dichroism (CD) : Assess secondary structure in solution (e.g., α-helix or β-sheet propensity) using far-UV spectra (190–250 nm) .

Advanced Research Questions

Q. What experimental conditions influence the stability of this peptide, and how can degradation be mitigated?

Methodological Answer:

  • pH Sensitivity : Stability decreases below pH 3 (acid hydrolysis) or above pH 8 (β-elimination of methionine). Use buffers like PBS (pH 7.4) with 1 mM EDTA to chelate metal ions .
  • Temperature : Store lyophilized at −80°C; avoid repeated freeze-thaw cycles. Accelerated stability studies (40°C/75% RH) predict shelf life .
  • Oxidation : Methionine residues are prone to oxidation. Add 0.1% ascorbic acid or store under nitrogen .

Q. Table 2: Stability Profile Under Stress Conditions

ConditionDegradation PathwayMitigation Strategy
High TemperatureAggregation/DeamidationLyophilize with trehalose
UV LightPhoto-oxidationAmber vials, low-light storage
ProteasesHydrolysisAdd protease inhibitors

Q. How can researchers investigate the peptide’s interaction with biological membranes or receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the peptide on a lipid bilayer-coated chip to measure binding kinetics (KD, kon/koff) with membrane receptors .
  • Fluorescence Microscopy : Label with FITC or TAMRA to track cellular uptake and localization in vitro .
  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model lipid bilayer interactions, focusing on hydrophobic valine/leucine residues .

Q. How should researchers address contradictions in solubility or bioactivity data across studies?

Methodological Answer:

  • Solubility Discrepancies : Test solubility in multiple solvents (e.g., DMSO, PBS) using nephelometry. Variations may arise from aggregation states or counterion effects .
  • Bioactivity Validation : Replicate assays with standardized protocols (e.g., cell lines, endotoxin-free peptide). Use orthogonal methods (e.g., SPR vs. ELISA) to confirm receptor binding .
  • Statistical Analysis : Apply Pearson correlation or ANOVA to identify outliers. Meta-analyses require homogeneity in experimental conditions (pH, temperature) .

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